

1,1-Dibromocyclohexane CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dibromocyclohexane

Cat. No.: B1633860

[Get Quote](#)

In-Depth Technical Guide to 1,1-Dibromocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-dibromocyclohexane**, focusing on its chemical identifiers, synthesis, and spectroscopic properties. The information is curated for professionals in research and development who require precise and reliable data for their work.

Chemical Identity and Physical Properties

1,1-Dibromocyclohexane is a halogenated derivative of cyclohexane where two bromine atoms are attached to the same carbon atom. This geminal dihalide arrangement imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers for **1,1-Dibromocyclohexane**

Identifier	Value
CAS Number	10489-97-1 [1] , 52590-61-1 [2] [3]
PubChem CID	185721 [4]
IUPAC Name	1,1-dibromocyclohexane [4]
InChI	InChI=1S/C6H10Br2/c7-6(8)4-2-1-3-5-6/h1-5H2 [4]
InChIKey	BWNYAKOZVXLZQO-UHFFFAOYSA-N [2] [4]
SMILES	C1CCC(CC1)(Br)Br [4]
Molecular Formula	C6H10Br2 [1]
Molecular Weight	241.95 g/mol [2]

Table 2: Physical Properties of **1,1-Dibromocyclohexane**

Property	Value
Appearance	Brown Liquid
Boiling Point	72 - 81°C
Purity	>96%

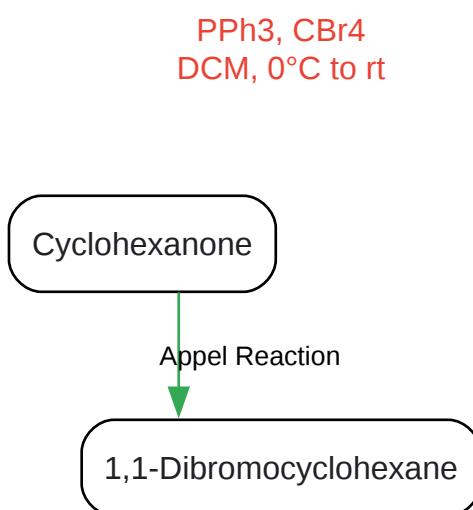
Synthesis of 1,1-Dibromocyclohexane

The primary and most direct route for the synthesis of **1,1-dibromocyclohexane** is from the corresponding ketone, cyclohexanone. This transformation can be achieved using various brominating agents. A common and effective method involves the use of triphenylphosphine and carbon tetrabromide.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is based on the general principles of the Appel reaction for the conversion of ketones to gem-dibromides.

Materials:


- Cyclohexanone
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
- **Addition of Brominating Agent:** Slowly add carbon tetrabromide (1.1 equivalents) to the stirred solution. The solution will typically turn from colorless to a yellow or orange color, indicating the formation of the brominating phosphonium ylide.
- **Addition of Ketone:** Add cyclohexanone (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure **1,1-dibromocyclohexane**.

Diagram 1: Synthesis of **1,1-Dibromocyclohexane**

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,1-Dibromocyclohexane** from Cyclohexanone.

Spectroscopic Data

Due to the limited availability of dedicated spectral databases for **1,1-dibromocyclohexane**, the following data is predicted based on the known spectral properties of similar gem-dihalocycloalkanes and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **1,1-dibromocyclohexane** is expected to show three multiplets corresponding to the three distinct sets of methylene protons on the cyclohexane ring.

- δ 2.2-2.4 ppm (m, 4H): Protons on the carbons adjacent to the CBr₂ group (C2 and C6).

- δ 1.6-1.8 ppm (m, 4H): Protons on the C3 and C5 carbons.
- δ 1.5-1.7 ppm (m, 2H): Protons on the C4 carbon.

¹³C NMR Spectroscopy (Predicted)

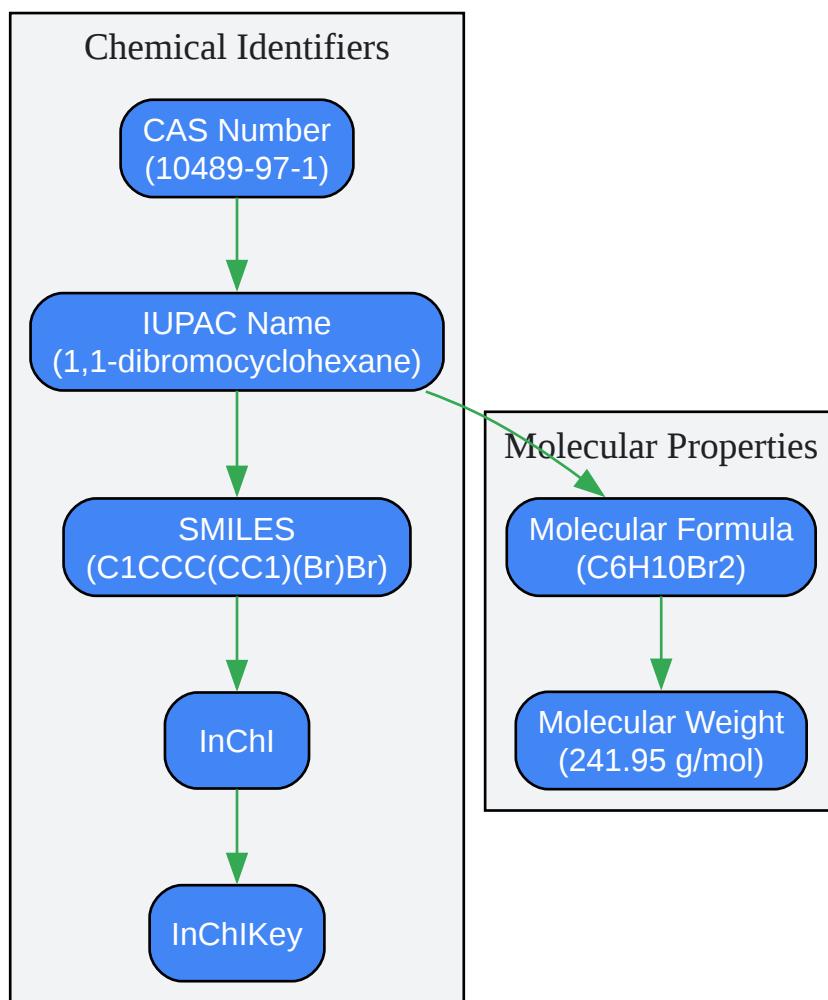
The carbon NMR spectrum is expected to show four distinct signals.

- δ ~60-70 ppm: Quaternary carbon attached to the two bromine atoms (C1).
- δ ~40-50 ppm: Carbons adjacent to the CBr₂ group (C2 and C6).
- δ ~25-35 ppm: Carbons at the 3 and 5 positions (C3 and C5).
- δ ~20-30 ppm: Carbon at the 4 position (C4).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the C-H stretching and bending vibrations of the cyclohexane ring and the C-Br stretching vibrations.

- 2950-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.
- 1450 cm⁻¹: CH₂ scissoring vibrations.
- ~600-700 cm⁻¹: Strong C-Br stretching vibrations.


Mass Spectrometry (MS) (Predicted)

The mass spectrum of **1,1-dibromocyclohexane** will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

- Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244.
- Major Fragmentation Pathways:
 - Loss of a bromine radical ([M-Br]⁺) leading to a cluster of peaks around m/z 161 and 163.

- Loss of HBr ($[M-HBr]^{+}$) resulting in a cluster of peaks around m/z 159 and 161.
- Further fragmentation of the cyclohexane ring.

Diagram 2: Hierarchy of Chemical Identifiers

[Click to download full resolution via product page](#)

Caption: Key Chemical Identifiers for **1,1-Dibromocyclohexane**.

This guide provides foundational information for professionals working with **1,1-dibromocyclohexane**. For critical applications, it is recommended to supplement this information with experimentally determined data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Bromocyclohexane(108-85-0) 13C NMR [m.chemicalbook.com]
- 3. 1,1-dibromocyclohexane [stenutz.eu]
- 4. Cyclohexane, dibromo- | C6H10Br2 | CID 185721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1-Dibromocyclohexane CAS number and chemical identifiers.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633860#1-1-dibromocyclohexane-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com